Cas no 2007469-01-2 (benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)

benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate
- Carbamic acid, N-(5,5,5-trifluoro-2-oxopentyl)-, phenylmethyl ester
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- Inchi: 1S/C13H14F3NO3/c14-13(15,16)7-6-11(18)8-17-12(19)20-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,19)
- InChI Key: BLGMOHAOCGWGFD-UHFFFAOYSA-N
- SMILES: FC(CCC(CNC(=O)OCC1C=CC=CC=1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 325
- XLogP3: 2.6
- Topological Polar Surface Area: 55.4
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797233-0.25g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797233-5.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797233-0.05g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797233-1.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797233-10.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797233-2.5g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797233-0.1g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797233-0.5g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.5g |
$877.0 | 2024-05-22 |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate Related Literature
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate
Compound CAS No 2007469-01-2: Benzyl N-(5,5,5-Trifluoro-2-Oxopentyl)Carbamate
Benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate, with CAS number 2007469-01-2, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its trifluorinated pentyl group attached to a carbamate functional group, making it a valuable molecule for research and development in various industries.
The structure of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate is notable for its trifluorinated substituent at the terminal position of the pentyl chain. This substitution introduces significant steric and electronic effects, which influence the compound's reactivity and stability. The presence of the carbamate group further enhances its versatility, as carbamates are known for their ability to form amides or urethanes under specific reaction conditions.
Recent studies have explored the synthesis of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate through various methodologies. One prominent approach involves the reaction of benzyl chloride with an appropriate amine derivative in the presence of a base catalyst. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of applications, benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate has shown promise in the pharmaceutical industry as a potential precursor for drug development. Its trifluorinated group imparts lipophilicity and metabolic stability to the molecule, which are desirable properties for bioactive compounds. Additionally, this compound has been investigated for its potential use in agrochemicals and materials science.
Recent research has also focused on the biological activity of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory processes. These findings suggest that it could be a lead compound for developing anti-inflammatory agents.
The synthesis and characterization of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate have been extensively documented in scientific literature. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity. These studies have provided valuable insights into the molecular interactions and stability of this compound under various conditions.
In conclusion, benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate (CAS No 2007469-01-2) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structural features make it an attractive candidate for further research and development in diverse fields.
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